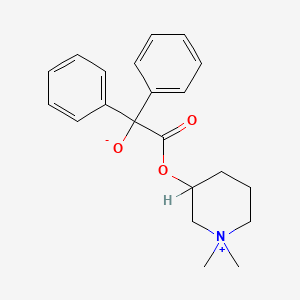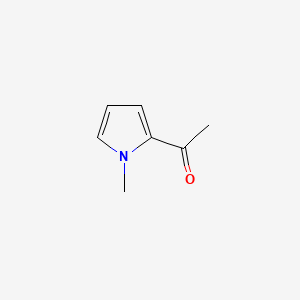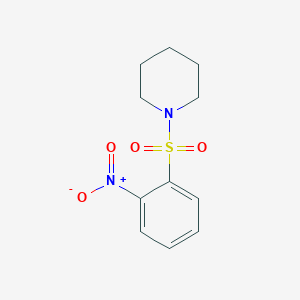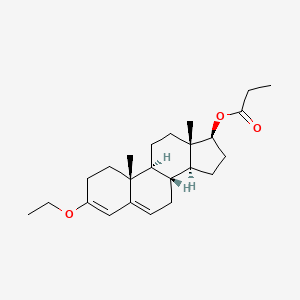
2-(1,1-Dimethylpiperidin-1-ium-3-yl)oxy-2-oxo-1,1-diphenylethanolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mepenzolate is a diarylmethane.
Scientific Research Applications
Synthesis and Molecular Structure
- Synthesis and Characterization : The synthesis and molecular structure of derivatives related to 2-(1,1-Dimethylpiperidin-1-ium-3-yl)oxy-2-oxo-1,1-diphenylethanolate have been explored. For instance, derivatives of 1,1-Dimethyl-3-oxo-1,4-diazepan-1-ium chloride and 1,1-dimethyl-1-carboxymethyl-3-aminopropyl ammonium hydrochloride have been synthesized, characterized using FTIR, Raman, and NMR spectroscopy, and analyzed through B3LYP calculations and the GIAO/B3LYP/6-31G(d,p) approach (Kowalczyk, 2008).
Photoreactivity and Electron-Transfer Reactions
- Photochemical Electron-Transfer Reactions : Studies on 1,1-diarylethylenes, closely related to 2-(1,1-Dimethylpiperidin-1-ium-3-yl)oxy-2-oxo-1,1-diphenylethanolate, have revealed their reactivity in photoexcited electron-transfer reactions. These reactions involve dimerizations, nucleophilic additions, and oxygenation, indicating potential applications in photochemical processes (Mattes & Farid, 1986).
Stereochemistry and Conformational Studies
- Stereochemistry and Conformation : Research on diastereoisomeric 1,3-dimethylpiperidin-4-ols, related structurally to 2-(1,1-Dimethylpiperidin-1-ium-3-yl)oxy-2-oxo-1,1-diphenylethanolate, has focused on their synthesis, stereochemistry, and preferred conformations. Such studies are crucial for understanding the molecular behavior and potential applications of these compounds (Casy & Jeffery, 1972).
Crystal Structure Analysis
- Crystal Structure Studies : The analysis of crystal structures, such as those of terephthalic acid salts with simple amines, can provide insights into the structural behavior of related compounds like 2-(1,1-Dimethylpiperidin-1-ium-3-yl)oxy-2-oxo-1,1-diphenylethanolate. This research helps in understanding how these compounds might interact in various chemical environments (Jones et al., 2009).
Applications in Polymerization and Catalysis
- Polymerization Processes : The polymerization of N,N-dialkylacrylamides using catalysts related to 2-(1,1-Dimethylpiperidin-1-ium-3-yl)oxy-2-oxo-1,1-diphenylethanolate has been studied, showing the potential of these compounds in the synthesis of polymers with specific configurations (Kobayashi et al., 1999).
Optical and Electronic Properties
- Optoelectronic Studies : Research into the optical and electronic properties of compounds like 2,5-diaryl-1,1-dimethyl-3,4-diphenylsiloles, which share structural similarities with 2-(1,1-Dimethylpiperidin-1-ium-3-yl)oxy-2-oxo-1,1-diphenylethanolate, has implications for their use in electronic and photonic applications (Carroll & Braddock-Wilking, 2013).
properties
Product Name |
2-(1,1-Dimethylpiperidin-1-ium-3-yl)oxy-2-oxo-1,1-diphenylethanolate |
|---|---|
Molecular Formula |
C21H25NO3 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-(1,1-dimethylpiperidin-1-ium-3-yl)oxy-2-oxo-1,1-diphenylethanolate |
InChI |
InChI=1S/C21H25NO3/c1-22(2)15-9-14-19(16-22)25-20(23)21(24,17-10-5-3-6-11-17)18-12-7-4-8-13-18/h3-8,10-13,19H,9,14-16H2,1-2H3 |
InChI Key |
QVXXCOQHOPMUHU-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(CCCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)[O-])C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-[5-(phenylmethyl)-1,3,4-thiadiazol-2-yl]carbamic acid methyl ester](/img/structure/B1200350.png)


![6,8-Dioxabicyclo[3.2.1]octane](/img/structure/B1200354.png)



![N-[4-[4-[[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]amino]piperidin-1-yl]butyl]-3H-imidazo[4,5-c]pyridin-2-amine](/img/structure/B1200363.png)